4-[(Methylsulfanyl)methyl]benzoic acid
Overview
Description
“4-[(Methylsulfanyl)methyl]benzoic acid” is a chemical compound with the molecular weight of 182.24 . It is available in powder form .
Synthesis Analysis
The synthesis of “4-[(Methylsulfanyl)methyl]benzoic acid” has been reported in the literature . Two alternative approaches were developed using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, with total yields of 17% and 37%, respectively .
Molecular Structure Analysis
The molecular structure of “4-[(Methylsulfanyl)methyl]benzoic acid” can be represented by the InChI code: 1S/C9H10O2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
.
Physical And Chemical Properties Analysis
“4-[(Methylsulfanyl)methyl]benzoic acid” is a powder with a melting point of 142-144°C .
Scientific Research Applications
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Chemical Synthesis “4-[(Methylsulfanyl)methyl]benzoic acid” is used as a chemical reagent in the synthesis of other compounds . For example, it has been used in the synthesis of "2-Methoxy-4-(methylsulfanyl)benzoic Acid" . The specific methods and outcomes would depend on the particular synthesis process.
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Molecular Electronics A study published in Nature demonstrated the use of “4-[(Methylsulfanyl)methyl]benzoic acid” in the field of molecular electronics . The researchers used this compound to create a reversible single-molecule switch in an electric double layer . The switch was controlled by localized metal cations in the outer Helmholtz plane, which modulated interfacial Au-carboxyl contacts . This work validates the critical role of localized cations in the electric double layer to regulate electron transport at the single-molecule level .
properties
IUPAC Name |
4-(methylsulfanylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZKHKRMPGMOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368903 | |
Record name | 4-[(Methylsulfanyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylsulfanyl)methyl]benzoic acid | |
CAS RN |
67003-48-9 | |
Record name | 4-[(Methylsulfanyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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